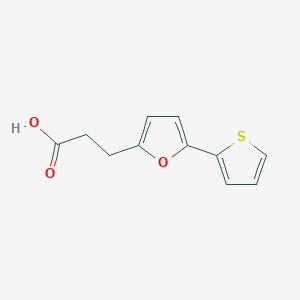

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is an organic compound that features a unique structure combining thiophene and furan rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid typically involves the reaction of 5-bromofuran-2-yl with thiophen-2-ylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The resulting product is then subjected to further reactions to introduce the propionic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated derivatives and substituted thiophene/furan compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing furan and thiophene rings, including 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid, exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including human liver carcinoma (HepG2) cells. The integration of the furan and thiophene moieties enhances the biological activity compared to compounds with only one of these structures .

Mechanism of Action

The anticancer activity is attributed to the ability of these compounds to interfere with multiple molecular targets involved in cancer progression. For instance, they may induce apoptosis in cancer cells or inhibit key enzymes necessary for tumor growth. The presence of the thiophene ring is particularly noted for improving lipophilicity, which aids in cellular membrane penetration .

Antimicrobial Properties

In addition to anticancer effects, this compound has demonstrated antibacterial and antifungal activities. Compounds derived from this structure have been tested against various bacterial strains, showing promising results in inhibiting pathogens such as Staphylococcus aureus and Escherichia coli .

| Activity Type | Target | Effectiveness |

|---|---|---|

| Anticancer | HepG2 cells | Significant inhibition |

| Antibacterial | Staphylococcus aureus | Effective at low MIC |

| Antifungal | Candida albicans | Moderate effectiveness |

Cosmetic Applications

The cosmetic industry has also explored the use of this compound due to its potential skin benefits. Formulations incorporating this compound are being developed for their antioxidant and anti-inflammatory properties, which can enhance skin health and appearance.

Formulation Studies

Recent studies have focused on developing topical formulations that utilize this compound's properties to improve skin hydration and reduce irritation. The combination of furan and thiophene rings has been shown to stabilize emulsions and enhance the sensory attributes of cosmetic products .

Agricultural Applications

In agriculture, compounds similar to this compound are being investigated for their potential as agrochemicals. Their biological activity suggests they could serve as effective agents against plant pathogens or pests.

Pesticidal Activity

Research indicates that derivatives of this compound may possess fungicidal or insecticidal properties, providing a basis for developing environmentally friendly pesticides. The unique structural features of the compound contribute to its efficacy in targeting specific biological pathways in pests while minimizing harm to beneficial organisms .

Mécanisme D'action

The mechanism of action of 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes and the suppression of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

- 3-(5-Thiophen-2-yl-furan-2-yl)-acetic acid

- 3-(5-Thiophen-2-yl-furan-2-yl)-butyric acid

- 3-(5-Thiophen-2-yl-furan-2-yl)-benzoic acid

Comparison: 3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid stands out due to its unique combination of thiophene and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Activité Biologique

3-(5-Thiophen-2-yl-furan-2-yl)-propionic acid is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both thiophene and furan rings, which contribute to its biological activity through electronic and steric properties. Its chemical formula is C11H10O3S and it is classified as a propionic acid derivative.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

| Candida albicans | Active against yeast-like fungi |

In one study, the compound showed comparable inhibition zones to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 14 |

| HepG2 (liver cancer) | 15 |

The mechanism of action appears to involve the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells . For instance, studies indicate that treatment with this compound leads to increased levels of lactate dehydrogenase (LDH), suggesting cytotoxic effects on cancer cells .

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. It may inhibit cyclooxygenase enzymes and suppress pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Antibacterial Efficacy : A study compared the antibacterial activity of this compound with established antibiotics like ceftriaxone. The compound exhibited similar or superior inhibition against tested strains .

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound selectively inhibits cancer cell growth while sparing normal cells, indicating a favorable therapeutic index .

- Mechanistic Insights : Molecular docking studies have suggested that the compound targets specific enzymes involved in cancer progression, providing insights into its potential as a therapeutic agent .

Propriétés

IUPAC Name |

3-(5-thiophen-2-ylfuran-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c12-11(13)6-4-8-3-5-9(14-8)10-2-1-7-15-10/h1-3,5,7H,4,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIPPCCQUCTDJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.